
Furaneol
Overview
Description
It is formally a derivative of furan and is known for its sweet, caramel-like, and fruity aroma, which is particularly associated with strawberries . Furaneol is also found in other fruits such as pineapple, tomato, and buckwheat . It is a white or colorless solid that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furaneol can be synthesized through various methods. One common synthetic route involves the Maillard reaction, which is a complex series of chemical reactions between an amino acid and a reducing sugar, usually requiring heat . Another method involves the dehydration of glucose, where the immediate biosynthetic precursor is the glucoside derived from the dehydration of sucrose .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes that utilize biosynthetic enzymes. These processes have been developed to enhance the efficiency and yield of this compound production . Additionally, this compound can be produced as a byproduct of the Maillard reaction during the heat processing of sugar-containing products .
Chemical Reactions Analysis
Types of Reactions: Furaneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. For example, using mild oxidizing agents can lead to the formation of hydroxylated derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include hydroxylated and methylated derivatives, which are important in the flavor and fragrance industry .
Scientific Research Applications
Food Industry Applications
Furaneol is predominantly utilized in the food industry due to its flavor-enhancing properties. It is found in numerous natural products and is often added to processed foods to improve taste.
- Flavoring Agent : this compound is used in flavor formulations for products such as jams, jellies, beverages, and ice creams. Its sweet profile closely resembles that of caramel and cooked fruits, making it a popular choice for enhancing flavors in various food items .
- Detection and Quality Control : The detection of this compound in food products is crucial for quality assurance. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify its presence in wines and other food products .
Table 1: Applications of this compound in Food Products
Product Type | Application | Concentration Range (ppm) |
---|---|---|
Jams | Flavor enhancement | 10 - 100 |
Ice Creams | Flavor enhancement | 5 - 50 |
Beverages | Flavor enhancement | 1 - 20 |
Wines | Quality control | 0.1 - 10 |
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic applications, particularly in drug formulation and delivery systems.
- Aptamer Development : Recent research has focused on developing aptamers that can selectively bind to this compound. These aptamers can be utilized as biosensors for detecting this compound concentrations in various matrices . The development of an ion-sensitive field-effect transistor (ISFET)-based biosensor demonstrated the capability to analyze this compound in the range of 0.1–10 µM, showcasing its potential for pharmaceutical applications .
Biosensing Technologies
The ability to detect this compound specifically has led to its application in biosensing technologies.
- Aptamer-Based Sensors : The use of aptamers offers a cost-effective alternative to antibodies for detecting small molecules like this compound. The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) method has successfully isolated aptamers that exhibit high affinity for this compound, enabling their use in biosensors for food safety and quality control .
Case Study 1: Detection of this compound in Wine
A study conducted on Italian native grape wines utilized GC-MS to analyze the occurrence of this compound. The results indicated varying concentrations across different wine samples, highlighting the importance of this compound in wine flavor profiles and quality assessment .
Case Study 2: Aptamer Development for Biosensing
In another study, researchers developed an aptamer-based sensor that demonstrated selectivity towards this compound over structurally similar compounds like sotolon and guaiacol. This selectivity is crucial for ensuring accurate detection in complex food matrices .
Mechanism of Action
Furaneol exerts its effects through various mechanisms:
Aroma and Flavor: this compound’s sweet and fruity aroma is believed to be associated with its planar enol-oxo group of cyclic dicarbonyl compounds.
Antifungal Activity: this compound induces the accumulation of intracellular trehalose as a stress response marker, impacting the morphological transition of Candida albicans.
Comparison with Similar Compounds
Maltol: Known for its sweet aroma and used in the flavor industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another important aroma compound with a similar structure to furaneol.
4-Hydroxy-5-methyl-3(2H)-furanone: A related compound formed through similar biosynthetic pathways.
This compound’s unique properties and wide range of applications make it a valuable compound in various fields, from food and beverage to medicine and industrial applications.
Q & A
Basic Research Questions
Q. What are the primary natural sources and biosynthetic pathways of Furaneol in fruits?
this compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is naturally found in strawberries, pineapples, and grapes, contributing to their caramel-like aroma. Its biosynthesis involves both enzymatic and non-enzymatic pathways. Enzymatic routes include the degradation of d-fructose-1,6-diphosphate during fermentation, while non-enzymatic pathways involve Maillard reactions and thermal degradation of precursors like hexoses. For example, in Msalais wine, this compound levels (27.59–117.6 mg/L) arise from Maillard reactions during grape juice concentration and enzymatic release from glycosides during fermentation .
Q. What analytical methods are most effective for quantifying this compound in complex matrices like wines or fruits?
High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for this compound quantification due to its sensitivity (detection limits ~0.1 µM). For volatile analysis, gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is preferred. Recent advancements include aptamer-based biosensors (e.g., ISFET) for rapid detection in the 0.1–10 µM range, bypassing time-consuming sample preparation .
Q. How do experimental conditions (e.g., pH, temperature) influence this compound stability during food processing?
this compound is heat-stable but sensitive to acidic hydrolysis. Studies show that at pH < 3, its degradation accelerates, forming non-volatile derivatives. During thermal processing (e.g., grape juice concentration at 80–100°C), Maillard reactions dominate, while enzymatic pathways prevail at moderate temperatures (25–37°C). Controlled storage conditions (pH 4–5, 16–25°C) minimize degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound formation pathways in hybrid grape cultivars?
Discrepancies arise from species-specific expression of UDP-glucose: this compound glucosyltransferase (UGT85K14). In Vitis labrusca hybrids, this compound glucoside accumulation correlates with UGT85K14 activity, whereas V. vinifera cultivars lack this trait. Methodologically, isotopic labeling (e.g., ¹³C-glucose tracing) and kinetic studies of recombinant UGT85K14 can clarify pathway dominance. RNA-seq analysis of berry maturation stages further links gene expression to metabolite profiles .
Q. What experimental designs are optimal for studying this compound’s role in odorant receptor activation?
Bidirectional screening using HEK-293 cell-based luminescence assays identified OR5M3 as a this compound-specific receptor. Key steps include:
- Ligand-receptor library screening : Test 616 receptor variants against 187 odorants.
- Dose-response validation : Confirm activation thresholds (e.g., OR5M3 responds to 1–10 µM this compound).
- Structural analogs : Compare responses to homothis compound and sotolone to infer receptor specificity .
Q. How can this compound’s dual role as a flavor enhancer and antimicrobial agent be leveraged in food preservation studies?
Experimental approaches include:
- Microbial co-culture assays : Measure this compound’s minimum inhibitory concentration (MIC) against spoilage bacteria (e.g., E. coli, S. aureus) while monitoring flavor retention via GC-MS.
- Matrix encapsulation : Use cyclodextrin or liposome carriers to sustain this compound release without altering sensory profiles.
- Sensory panels : Quantify caramel flavor intensity in preserved foods using hedonic scales .
Q. What strategies address challenges in detecting this compound at trace levels (nM) in plant tissues?
- Aptamer-based enrichment : Use SELEX-derived ssDNA aptamers (Kd = 0.5 µM) to pre-concentrate this compound from homogenized samples.
- Microextraction techniques : Combine SPME with ionic liquid coatings to improve recovery rates by 30–50%.
- LC-MS/MS with isotopic internal standards : Employ ²H₄-Furaneol for precise correction of matrix effects .
Q. Methodological Considerations
- Data Contradictions : When conflicting formation pathways are reported (e.g., Maillard vs. enzymatic), use in vitro models (e.g., synthetic grape juice with controlled precursors) to isolate variables. Kinetic parameters (Km, Vmax) for UGT85K14 and Arrhenius plots for thermal reactions can resolve ambiguities .
- Experimental Controls : Include heat-inactivated enzymes in fermentation studies to distinguish chemical vs. enzymatic this compound release. For receptor assays, use OR5M3-knockout cell lines as negative controls .
Q. Key Data from Studies
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylfuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVXBDKKUCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041517 | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |
Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (±)-Furaneol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol) | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.3 (Air = 1) | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.008 mm Hg at 25 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder, Colorless crystals | |
CAS No. |
3658-77-3 | |
Record name | Furaneol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3658-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furaneol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,5-dimethylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLHYDROXY FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77-79 °C, 77 - 78 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-Furaneol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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